5-(3-Methylisoxazol-5-yl)pentan-1-ol
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Overview
Description
5-(3-Methylisoxazol-5-yl)pentan-1-ol is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylisoxazol-5-yl)pentan-1-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylisoxazol-5-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and carboxylic acids .
Scientific Research Applications
5-(3-Methylisoxazol-5-yl)pentan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Methylisoxazol-5-yl)pentan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects . For example, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenylisoxazole: This compound has a phenyl group instead of a hydroxypentyl group and exhibits different biological activities.
3,5-Dimethylisoxazole: This compound has two methyl groups and is used in different synthetic applications.
3-Hydroxy-5-methylisoxazole: This compound has a hydroxyl group and is used in the synthesis of other heterocyclic compounds.
Uniqueness
5-(3-Methylisoxazol-5-yl)pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypentyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8-7-9(12-10-8)5-3-2-4-6-11/h7,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEDPIMJTYSWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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